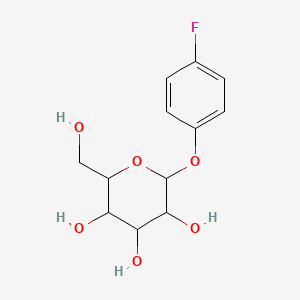

4-Fluorophenyl beta-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

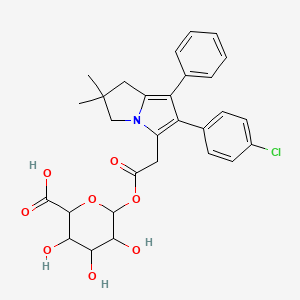

4-フルオロフェニル β-グルコシドは、フェニル環に結合したフッ素原子と、β-グルコシド部分にさらに結合した化学化合物です。

2. 製法

合成経路と反応条件: 4-フルオロフェニル β-グルコシドの合成には、一般的に適切なグルコシル供与体による4-フルオロフェノールのグリコシル化が含まれます。一般的な方法の1つは、炭酸銀または酸化銀などの触媒の存在下でのグルコシルハライドの使用です。反応は通常、高収率と選択性を確保するために、ジクロロメタンなどの無水溶媒中で低温で行われます 。

工業生産方法: 4-フルオロフェニル β-グルコシドの工業生産には、より環境に優しく効率的なアプローチを提供する酵素合成が関与する可能性があります。グリコシルトランスフェラーゼなどの酵素は、穏やかな条件下で、供与体分子から4-フルオロフェノールへのグルコースの転移を触媒し、目的のグルコシドを生成します 。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl beta-glucoside typically involves the glycosylation of 4-fluorophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as glycosyltransferases can catalyze the transfer of glucose from a donor molecule to 4-fluorophenol, producing the desired glucoside under mild conditions .

化学反応の分析

反応の種類: 4-フルオロフェニル β-グルコシドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: フェニル環は酸化されてキノンを形成します。

還元: フルオロフェニル基はフェニル基に還元されます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 炭素上のパラジウムを使用した触媒水素化。

主な生成物:

酸化: 4-フルオロベンゾキノンの生成。

還元: フェニル β-グルコシドの生成。

科学的研究の応用

4-フルオロフェニル β-グルコシドは、科学研究においてさまざまな用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 特にβ-グルコシダーゼとの酵素-基質相互作用における潜在的な役割について研究されています.

作用機序

4-フルオロフェニル β-グルコシドの作用機序には、β-グルコシダーゼなどの特定の酵素との相互作用が関与します。これらの酵素はβ-グルコシド結合を加水分解し、グルコースとフルオロフェニル部分を放出します。放出されたフルオロフェニル基は、さまざまな分子標的に相互作用し、生物学的経路を調節する可能性があります 。

類似化合物:

フェニル β-グルコシド: フッ素原子がなく、化学反応性と生物活性は異なります。

4-クロロフェニル β-グルコシド: フッ素ではなく塩素原子を含んでおり、化学的特性と酵素との相互作用に違いがあります。

4-ブロモフェニル β-グルコシド:

ユニークさ: 4-フルオロフェニル β-グルコシドは、フッ素原子があるためユニークです。フッ素原子は、明確な電子特性を与え、その反応性と生物分子との相互作用に影響を与えます。これは、酵素機構を研究し、新しい治療薬を開発するために貴重な化合物です 。

類似化合物との比較

Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.

4-Bromophenyl beta-glucoside:

Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .

特性

分子式 |

C12H15FO6 |

|---|---|

分子量 |

274.24 g/mol |

IUPAC名 |

2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |

InChIキー |

BWCHYPPTNWPJDG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)